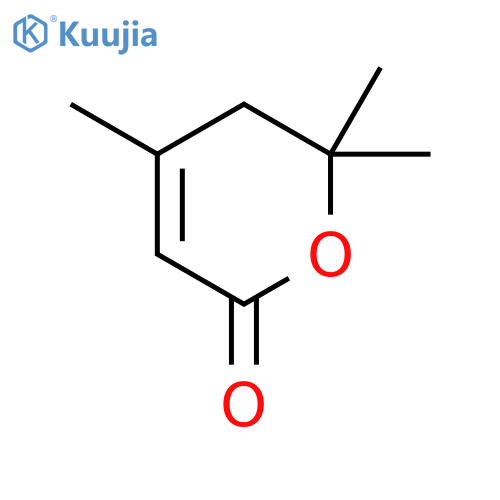Cas no 6970-56-5 (4,6,6-Trimethyl-5,6-dihydro-pyran-2-one)

4,6,6-Trimethyl-5,6-dihydro-pyran-2-one 化学的及び物理的性質
名前と識別子
-
- 2h-pyran-2-one, 5,6-dihydro-4,6,6-trimethyl-
- 2,2,4-trimethyl-3H-pyran-6-one
- 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one
- 4,6,6-Trimethyl-5,6-dihydro-pyran-2-on
- 4,6,6-trimethyl-5,6-dihydropyran-2-one
- 4,6,6-trimethyl-5,6-dihydro-pyran-2-one
- AC1L6KBH
- AC1Q2HDF
- AC1Q6AVA
- AR-1F8503
- CTK5D1004
- NSC62023
- SCHEMBL13647772
- AKOS006346286
- NSC-62023
- InChI=1/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h4H,5H2,1-3H
- 6970-56-5
- DTXSID80289578
- ZSQHRLJAKWRVJQ-UHFFFAOYSA-N
- 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one #
- 2H-Pyran-2-one,6-dihydro-4,6,6-trimethyl-
- 4,6,6-Trimethyl-5,6-dihydro-pyran-2-one
-
- インチ: InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h4H,5H2,1-3H3
- InChIKey: ZSQHRLJAKWRVJQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)OC(C1)(C)C
計算された属性
- せいみつぶんしりょう: 140.08376
- どういたいしつりょう: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
- LogP: 1.65820
4,6,6-Trimethyl-5,6-dihydro-pyran-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T796698-50mg |
4,6,6-Trimethyl-5,6-dihydro-pyran-2-one |
6970-56-5 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T796698-100mg |
4,6,6-Trimethyl-5,6-dihydro-pyran-2-one |
6970-56-5 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T796698-500mg |
4,6,6-Trimethyl-5,6-dihydro-pyran-2-one |
6970-56-5 | 500mg |
$ 365.00 | 2022-06-02 |
4,6,6-Trimethyl-5,6-dihydro-pyran-2-one 関連文献
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
4,6,6-Trimethyl-5,6-dihydro-pyran-2-oneに関する追加情報
4,6,6-Trimethyl-5,6-dihydro-pyran-2-one (CAS No 6970-56-5): A Comprehensive Overview
4,6,6-Trimethyl-5,6-dihydro-pyran-2-one, commonly referred to by its CAS registry number CAS No 6970-56-5, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of dihydro-pyran derivatives and is characterized by its unique structural features and chemical properties. The molecule consists of a six-membered ring system with a ketone group at position 2 and three methyl substituents at positions 4 and 6. Its structure makes it highly functional in both synthetic and natural contexts.
The synthesis of 4,6,6-trimethyl-5,6-dihydro-pyran-2-one involves several methodologies that have been optimized over the years. One of the most common approaches is the Claisen condensation reaction, which allows for the formation of the dihydro-pyran ring system. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis process. For instance, researchers have explored the use of organocatalysts to facilitate the formation of the ketone group while maintaining high yields and purity levels.
In terms of physical properties, CAS No 6970-56-5 exhibits a melting point of approximately 110°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions and formulations. The compound is also known for its stability under mild conditions, although it can undergo oxidation or reduction reactions under specific circumstances.
The applications of 4,6,6-trimethyl-5,6-dihydro-pyran-2-one are vast and varied. In the food industry, it is often used as a flavor enhancer due to its pleasant aroma profile. Recent studies have highlighted its potential as a natural food additive with minimal adverse effects on human health. Additionally, this compound finds extensive use in the pharmaceutical sector as an intermediate in drug synthesis. Its role in forming bioactive molecules has been well-documented in recent research papers.
In the realm of materials science, CAS No 6970-56-5 serves as a precursor for the synthesis of advanced polymers and resins. Its ability to form stable cross-links during polymerization makes it invaluable in developing high-performance materials for industrial applications. Furthermore, recent breakthroughs have explored its potential in bio-based materials production, aligning with global sustainability goals.
From an environmental perspective, understanding the degradation pathways of 4,6,6-trimethyl-5,6-dihydro-pyran-2-one is crucial for assessing its impact on ecosystems. Studies have shown that this compound can undergo microbial degradation under aerobic conditions. However, further research is needed to fully comprehend its long-term environmental effects and develop strategies for minimizing ecological risks.
In conclusion, CAS No 6970-56-5, or 4,6,6-trimethyl-5,6-dihydro-pyran-2-one, stands out as a multifaceted compound with significant contributions across various industries. Its unique chemical properties and diverse applications underscore its importance in modern chemistry. As research continues to uncover new potentials and improve existing processes involving this compound, its role in driving innovation will undoubtedly expand further.
6970-56-5 (4,6,6-Trimethyl-5,6-dihydro-pyran-2-one) 関連製品
- 22963-93-5(2,6-Nonadienoic acid,9-[(2R)-3,3-dimethyl-2-oxiranyl]-3,7-dimethyl-, methyl ester, (2E,6E)-)
- 13804-51-8(Juvenile Hormone I)
- 898406-83-2(N'-(2-cyanophenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)
- 2227204-77-3(2-Amino-4-cyclohexyl-N-methylbutanamide)
- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)
- 681269-37-4(N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-dimethylbenzamide)
- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)
- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)
- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)
- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)




